molecular formula C17H18O B12545876 Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- CAS No. 866108-82-9

Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-

Cat. No.: B12545876
CAS No.: 866108-82-9
M. Wt: 238.32 g/mol
InChI Key: VCHRWCSOUVPNQM-IRXDYDNUSA-N
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Description

Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- is a complex organic compound characterized by a benzene ring substituted with a methoxy group and a phenylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- typically involves the reaction of a phenylcyclopropyl derivative with a benzene ring under specific conditions. One common method involves the use of electrophilic aromatic substitution, where the benzene ring reacts with an electrophile to form the desired product . The reaction conditions often include the presence of a catalyst and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-methoxy-2-methyl-
  • Benzene, 1-methyl-2-ethyl-
  • Dihydroxybenzenes

Uniqueness

Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- is unique due to its specific structural configuration, which includes a cyclopropyl group attached to the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to other benzene derivatives .

Biological Activity

Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- (CAS Number: 866108-82-9) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- is C17H18O, with a molecular weight of approximately 238.32 g/mol. The structure features a benzene ring substituted with a methoxy group and a cyclopropyl moiety linked to a phenyl group.

Molecular Structure

PropertyValue
Molecular FormulaC17H18O
Molecular Weight238.32 g/mol
CAS Number866108-82-9

Research indicates that compounds similar to Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- may interact with various neurotransmitter systems. Notably, studies have focused on its potential as a selective agonist for the 5-Hydroxytryptamine (5-HT) receptor family, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control.

Selective Agonism at 5-HT Receptors

A study highlighted the design of compounds derived from tranylcypromine that exhibit selective agonism at the 5-HT2C receptor. These compounds demonstrated antidepressant-like activity in preclinical models, suggesting that Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- may share similar properties due to its structural characteristics .

Pharmacological Effects

The compound's pharmacological profile suggests several potential effects:

  • Antidepressant Activity : As noted in studies involving related compounds, there is potential for antidepressant effects through modulation of serotonin receptors.
  • Appetite Regulation : Given the role of 5-HT2C receptors in appetite control, this compound could influence feeding behavior.

Study on Sigma Receptor Ligands

A recent investigation into novel sigma receptor ligands identified compounds with structural similarities to Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- and assessed their biological profiles. The results indicated significant interactions with sigma receptors, which are involved in various neurological processes .

Antidepressant-Like Effects

In another study focusing on 1-aminomethyl-2-phenylcyclopropanes, researchers observed that certain derivatives exhibited robust activity as 5-HT(2C) agonists. These findings underscore the relevance of structural modifications in enhancing biological activity and suggest that Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- could be explored further for its antidepressant potential .

Properties

CAS No.

866108-82-9

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

[(1R,2R)-2-phenylcyclopropyl]methoxymethylbenzene

InChI

InChI=1S/C17H18O/c1-3-7-14(8-4-1)12-18-13-16-11-17(16)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1

InChI Key

VCHRWCSOUVPNQM-IRXDYDNUSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CC=C2)COCC3=CC=CC=C3

Canonical SMILES

C1C(C1C2=CC=CC=C2)COCC3=CC=CC=C3

Origin of Product

United States

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